N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide -

N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Catalog Number: EVT-3658051
CAS Number:
Molecular Formula: C17H10Cl4N2O3
Molecular Weight: 432.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Compound Description: This compound is a potent inhibitor of protein kinase CK2 with an IC50 of 0.15 μM. It was identified through receptor-based virtual screening and is part of a novel class of CK2 inhibitors called 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-diones (TID). This compound is ATP-competitive with a Ki of 0.1 μM. Additionally, it exhibits high selectivity for CK2 over other protein kinases such as DYRK1a, MSK1, GSK3, and CDK5.

Relevance: This compound shares the core 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-dione structure with N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, differing in the substitution on the nitrogen atom of the isoindoline-1,3-dione ring.

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Compound Description: Similar to the propanoic acid derivative, this compound also acts as a potent inhibitor of protein kinase CK2. It exhibits an IC50 of 0.3 μM and functions as an ATP-competitive inhibitor with a Ki of 0.2 μM. This compound also displays high selectivity towards CK2, demonstrating minimal activity against other protein kinases like DYRK1a, MSK1, GSK3, and CDK5.

Relevance: This compound shares the core 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-dione structure with N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, differing only in the substitution on the nitrogen atom of the isoindoline-1,3-dione ring.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , , , ] It shows no intrinsic agonist activity but enhances the response of mGluR5 to agonists. [, , , , , , , , ] Notably, CPPHA acts at a novel allosteric site on mGluR5, distinct from the MPEP binding site targeted by other known PAMs. [, , , , , ]

Relevance: CPPHA shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substructure with N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide. [, , , , , , , , ] The key difference lies in the presence of the tetrachloro substitution on the isoindoline-1,3-dione moiety in the target compound, which is absent in CPPHA.

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and is a positive allosteric modulator (PAM) of mGluR5. [, ] It binds to the MPEP site on mGluR5, unlike CPPHA. In patch-clamp studies using midbrain slices, VU-29 selectively potentiates mGluR5-mediated responses while showing no effect on mGluR1.

Relevance: Though not structurally similar, VU-29 is discussed alongside CPPHA as a positive allosteric modulator of mGluR5, highlighting the different binding sites and mechanisms of action for PAMs of this receptor. [, ] This underscores the possibility of diverse pharmacological profiles for modulators of mGluR5, even those targeting the same receptor subtype. VU-29 binds to the MPEP site, while CPPHA, and potentially N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, interact with a different allosteric site.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM belonging to the CPPHA series. It binds to the same allosteric site on mGluR5 as CPPHA, distinct from the MPEP binding site. NCFP shows greater subtype selectivity for mGluR5 compared to CPPHA. Interestingly, unlike MPEP site PAMs, NCFP does not affect hippocampal synaptic plasticity (LTD/LTP).

Relevance: NCFP is a derivative of CPPHA and shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substructure with N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide. Both NCFP and the target compound have modifications on the phenyl ring attached to the isoindoline-1,3-dione moiety, but the target compound also contains the tetrachloro substitution on the isoindoline-1,3-dione ring.

3,3′-difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5, similar to CPPHA. [, , ] It does not show agonist activity on its own but potentiates the response of mGluR5 to agonists. [, , ] DFB acts at a different allosteric site compared to CPPHA. [, ]

Relevance: Although structurally different from N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, DFB is discussed in the context of positive allosteric modulation of mGluR5. [, , ] This comparison highlights that multiple allosteric sites on mGluR5 can be targeted to achieve potentiation of the receptor response.

5[(1,3 dioxo- 1,3 dihydro-2H-isoindol 2-yl)methyl]-2-hydroxy benzoic acid

Compound Description: This compound was used as a ligand to form transition metal complexes with Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. These complexes were tested for their antimicrobial activity against plant pathogens.

Relevance: This compound shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substructure with N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide. The key difference lies in the presence of the tetrachloro substitution on the isoindoline-1,3-dione moiety and the acetamide group in the target compound, which are absent in this related compound.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound was designed as a potential drug candidate to treat the symptoms of sickle cell anemia. [, ] It showed low mutagenic potency in the Salmonella/microsome assay and in vivo micronucleus test in mice. [, ] This compound exhibited a low frequency of micronucleated reticulocytes at various doses, suggesting it may be a safer alternative to hydroxyurea for sickle cell disease treatment.

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with the N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide. [, ] The primary difference lies in the substituent attached to the isoindoline-1,3-dione ring, with a methyl nitrate group in this compound and a more complex substituted phenyl ring in the target compound.

Properties

Product Name

N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

IUPAC Name

N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide

Molecular Formula

C17H10Cl4N2O3

Molecular Weight

432.1 g/mol

InChI

InChI=1S/C17H10Cl4N2O3/c1-6-5-8(3-4-9(6)22-7(2)24)23-16(25)10-11(17(23)26)13(19)15(21)14(20)12(10)18/h3-5H,1-2H3,(H,22,24)

InChI Key

ODRMQFPXDZAFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.